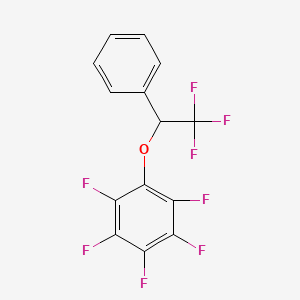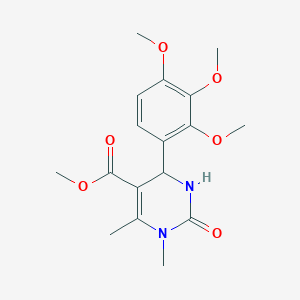
N~2~-(3-chlorophenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group, a nitro group, and a pyrrolidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric acid and sulfuric acid.
Substitution with 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents such as potassium permanganate.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Reduction of Nitro Group: Formation of N2-(3-chlorophenyl)-5-amino-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine.
Oxidation of Pyrrolidinyl Group: Formation of N2-(3-chlorophenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-dione.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Pharmacology: Research on this compound includes its potential use as an inhibitor of specific enzymes or as a modulator of receptor activity.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications:
作用机制
The mechanism of action of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group and pyrrolidinyl group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.
相似化合物的比较
Similar Compounds
N2-(3-Chlorophenyl)-5-nitro-6-(morpholin-1-yl)pyrimidine-2,4-diamine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
N2-(3-Chlorophenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N2-(3-Chlorophenyl)-5-nitro-6-(azetidin-1-yl)pyrimidine-2,4-diamine: Similar structure with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of N2-(3-CHLOROPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE lies in its specific substitution pattern and the presence of the pyrrolidinyl group, which may confer distinct biological activity and binding properties compared to its analogs.
属性
分子式 |
C14H15ClN6O2 |
|---|---|
分子量 |
334.76 g/mol |
IUPAC 名称 |
2-N-(3-chlorophenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15ClN6O2/c15-9-4-3-5-10(8-9)17-14-18-12(16)11(21(22)23)13(19-14)20-6-1-2-7-20/h3-5,8H,1-2,6-7H2,(H3,16,17,18,19) |
InChI 键 |
GMKJYHMSWGRHSS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)
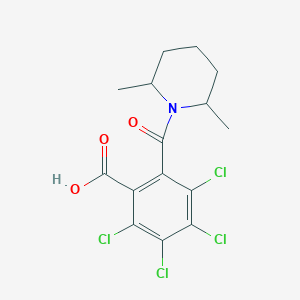
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)
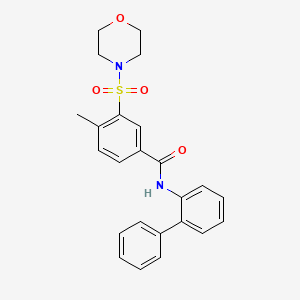
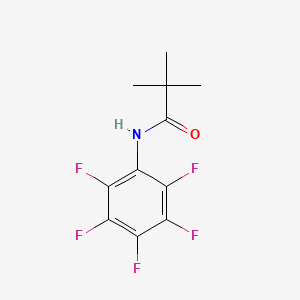
![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
![5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)
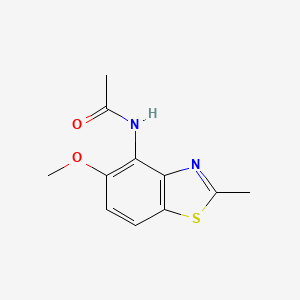
![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12468585.png)
![N-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-N-methylacetamide](/img/structure/B12468594.png)
